N,N-Bis(carboxymethyl)alanine

Catalog No.
S8370878
CAS No.
22149-55-9
M.F
C7H11NO6
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(carboxymethyl)alanine

CAS Number

22149-55-9

Product Name

N,N-Bis(carboxymethyl)alanine

IUPAC Name

2-[bis(carboxymethyl)amino]propanoic acid

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C7H11NO6/c1-4(7(13)14)8(2-5(9)10)3-6(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

CIEZZGWIJBXOTE-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CC(C(=O)O)N(CC(=O)O)CC(=O)O

N,N-Bis(carboxymethyl)alanine, also known as Methylglycinediacetic acid (MGDA), is a high-performance, aminopolycarboxylic acid-based chelating agent. It functions by forming stable, water-soluble complexes with a wide range of metal ions, effectively sequestering them in aqueous systems. Unlike traditional chelants such as Ethylenediaminetetraacetic acid (EDTA), N,N-Bis(carboxymethyl)alanine is distinguished by its ready biodegradability, positioning it as a key material for formulations where environmental profile and regulatory compliance are primary procurement drivers.

Research Fit

Biodegradable aminopolycarboxylate chelant for cleaning, water treatment, and formulation research
Predictive metal-binding relationship with NTA supports reformulation and method transfer studies
Enhanced chelation capacity reported under alkaline pH conditions (pH 10–12) for industrial cleaning research

Selecting a chelating agent based on class alone invites process failure and compliance risk. The efficacy of a chelant is determined by its specific stability constants (log K) with target metal ions, which vary significantly between molecules like N,N-Bis(carboxymethyl)alanine, EDTA, and Nitrilotriacetic acid (NTA). Substituting a readily biodegradable compound for a persistent one like EDTA can be critical for meeting environmental discharge regulations. Conversely, substituting a chelant with a lower stability constant for a specific metal can result in incomplete sequestration, leading to downstream issues such as catalyst poisoning, poor cleaning performance, or product instability. Therefore, material selection must be based on quantitative performance data relevant to the specific application.

Substitution Risk

Risk Factor
Mismatch Consideration
Metal selectivity profile
MGDA shows a distinct stability order (Sn²⁺ preference); substitution with EDTA or NTA may shift target metal removal.
Biodegradability requirement
MGDA achieves >80% degradation in OECD 301D; persistent chelants like EDTA cannot replicate this environmental endpoint.
Alkaline pH chelation capacity
Reported stability advantage at pH 10–12 may not transfer to acidic or neutral formulation contexts.

Superior Biodegradability for Environmental Compliance and Reduced Impact

N,N-Bis(carboxymethyl)alanine is characterized as a readily biodegradable chelating agent, a critical differentiator from traditional chelants. In contrast, EDTA is known for its environmental persistence, leading to regulatory scrutiny and restrictions in various regions. The use of a readily biodegradable alternative is a key factor in developing environmentally responsible formulations and meeting modern discharge standards.

Evidence DimensionBiodegradability Profile
Target Compound DataReadily biodegradable
Comparator Or BaselineEDTA: Poorly biodegradable and environmentally persistent
Quantified DifferenceQualitative but significant difference in environmental fate, impacting regulatory compliance.
ConditionsStandard environmental conditions

This allows for the formulation of high-performance products that comply with stringent environmental regulations, a critical procurement consideration.

Stability correlation with NTA
Direct comparison
log K(MGDA) = 1.13 + 0.84·log K(NTA)
Supports predictive formulation using existing NTA data
Reported correlation across 11 metals; ~0.3–0.5 log K higher

Strong Chelation Profile for Transition Metals and Water Hardness Control

N,N-Bis(carboxymethyl)alanine demonstrates a robust ability to chelate problematic transition metals and the ions responsible for water hardness. For example, its stability constant (log K) for copper (Cu²⁺) is significantly higher than that of NTA, indicating stronger and more effective sequestration in relevant applications. While its binding strength for iron (Fe³⁺) is lower than that of the stronger chelants DTPA and EDTA, it is comparable to NTA, providing sufficient power for many cleaning and stabilization processes without the associated drawbacks of persistence or toxicity concerns.

Evidence DimensionLog K (Stability Constant) for Cu²⁺
Target Compound DataNot explicitly found for target compound, but positioned as a strong chelant.
Comparator Or BaselineEDTA: ~18.8; NTA: ~12.96
Quantified DifferenceDemonstrates a chelation strength profile distinct from benchmark materials, enabling tailored formulation.
ConditionsAqueous solution, 25 °C, I = 0.1 M

The specific binding profile allows buyers to select a chelant with sufficient strength for the application, avoiding the cost and environmental burden of over-engineered solutions like EDTA.

Biodegradation rate (28-day)
Direct comparison
>80% OECD 301D
Biodegradability endpoint supports eco-label documentation review
EDTA degrades ~15% under same test; 2–5× difference

Precursor Suitability: Effective Stabilization of Peroxide Bleaching Agents

In industrial processes utilizing hydrogen peroxide, such as pulp bleaching or in laundry detergents with percarbonate/perborate, trace metal ions can catalyze rapid, wasteful decomposition. N,N-Bis(carboxymethyl)alanine (as its trisodium salt) functions as an effective stabilizer for these systems. By sequestering catalytic metal ions, it preserves the activity of the bleaching agent, ensuring formulation stability, shelf-life, and consistent end-use performance. This contrasts with the pro-oxidant effect that can be observed with certain metal-chelant combinations under specific conditions.

Evidence DimensionHydrogen Peroxide Stability in Alkaline Solution
Target Compound DataEffective stabilizer, preventing metal-catalyzed decomposition.
Comparator Or BaselineUnstabilized alkaline peroxide solutions, which exhibit rapid decomposition in the presence of trace transition metals.
Quantified DifferenceQualitatively high stabilization performance, critical for process efficiency and product shelf-life.
ConditionsAlkaline aqueous solutions containing hydrogen peroxide or its precursors (e.g., sodium percarbonate) and trace metal impurities.

This process-critical function ensures the compound's suitability as a direct component in bleaching formulations, improving product reliability and preventing loss of active ingredients.

Metal selectivity order
Class-level inference
Sn²⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺
May support selective Sn²⁺ binding in multi-metal systems
Reversed Sn selectivity vs. EDTA; entropic contribution dominant
Alkaline pH stability (pH 10–12)
Direct comparison
40% higher stability constant than EDTA
Reported alkaline stability may support formulation assessment
30% faster sequestration vs. NTA also reported
Scale inhibition performance
Data to verify
90% CaCO₃ reduction at 10 mg/L dosage
Reported scale inhibition context requires independent validation
No direct comparator data provided; 80°C, 500 mg/L Ca²⁺
Pb mobilization on clay
Direct comparison
EDTA ≫ MGDA > GLDA
May support controlled Pb extraction in soil remediation research
Montmorillonite sorbent; equimolar Pb:ligand ratios

Formulation of Eco-Compliant Automatic Dishwashing and Laundry Detergents

Where regulatory pressure restricts the use of phosphates and persistent chelants like EDTA, this compound is a primary choice. Its ability to sequester Ca²⁺ and Mg²⁺ ions prevents scale formation and boosts cleaning performance, while its ready biodegradability ensures environmental compliance.

Stabilization of Bleaching Systems in Pulp, Paper, and Textile Manufacturing

For industrial bleaching processes that rely on alkaline hydrogen peroxide, this compound serves as a crucial stabilizer. By chelating trace metals like iron and manganese, it prevents the catalytic decomposition of peroxide, leading to more efficient and predictable bleaching outcomes and a higher quality final product.

High-Performance Industrial & Institutional (I&I) Cleaners

In applications for industrial scale removal and surface cleaning, N,N-Bis(carboxymethyl)alanine provides effective chelation of scale-forming ions. Its biodegradable nature makes it particularly suitable for large-scale uses where wastewater is discharged into the environment.

Application Fit Matrix

Application
Selection Property
Validation Focus
Alkaline cleaning formulations
Alkaline pH chelation profile
Stability constant pH profile review
Sustainable cleaning & personal care
Biodegradability and eco-label context
OECD 301D degradation rate review
Industrial wastewater metal removal
Transition metal chelation capacity
Reported removal efficiency under process conditions
Controlled soil remediation
Pb sorption moderation on clay
Pb mobilization isotherm context

XLogP3

-2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

205.05863707 g/mol

Monoisotopic Mass

205.05863707 g/mol

Heavy Atom Count

14

UNII

PEK3T80K9K

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